(s)-Benzyl 2-((tert-butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoate
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Overview
Description
(s)-Benzyl 2-((tert-butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoate is a useful research compound. Its molecular formula is C19H28N2O5 and its molecular weight is 364.442. The purity is usually 95%.
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Scientific Research Applications
1. Synthesis and Chemical Reactions
- The compound serves as a key intermediate in various chemical syntheses. For instance, it plays a role in the palladium-catalyzed aminocarbonylation of aryl bromides, where it acts as a source of carbon monoxide and dimethylamine in specific reactions (Wan, Alterman, Larhed, & Hallberg, 2002).
- It is also used in the synthesis of N-benzyloxycarbonyl-amino acid-tert-butyl ester derivatives. This method is notable for its simplicity, scalability, and minimal racemization, making it useful for synthesizing complex amino acid derivatives (Chevallet, Garrouste, Malawska, & Martínez, 1993).
2. Implications in Peptide Synthesis
- The compound is implicated in peptide synthesis through its involvement in carbodiimide-mediated reactions. It contributes to the formation of symmetrical anhydrides and oxazolones, which are crucial intermediates in the synthesis of peptides and N-carboxyanhydrides of specific amino acids (Benoiton & Chen, 1981).
3. Application in HIV-Protease Assay
- A derivative of this compound was used in the development of a selective HIV-protease assay. It was utilized in the synthesis of oligopeptides that act as chromogenic protease substrates, aiding in the spectrophotometric detection of HIV-protease activity (Badalassi, Nguyen, Crotti, & Reymond, 2002).
4. Efficient Synthesis of Iodoalkanoates
- The efficient synthesis of benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates, which includes compounds related to the target compound, showcases its relevance in creating specialized chemical structures for various research purposes (Koseki, Yamada, & Usuki, 2011).
5. Antibacterial Properties in Poly(oxazoline)s
- A study investigated poly(2-alkyl-1,3-oxazoline)s with terminal quaternary ammonium groups for their antimicrobial potential. The compound played a role in this research, especially in understanding the antibacterial properties of these polymers (Waschinski & Tiller, 2005).
6. Use in Fluorescent Probes for Carbonyl Compounds
- It has been used in the development of fluorescent probes for the detection of carbonyl compounds. This application is significant in environmental monitoring and analytical chemistry (Houdier, Perrier, Defrancq, & Legrand, 2000).
Mechanism of Action
Target of Action
It’s known that the compound is involved in the transprotection of tertiary amines .
Mode of Action
The compound plays a crucial role in the N-dealkylation of hindered tertiary amines . It acts as an additive to effectively promote the exocyclic N–C hydrogenolysis of tertiary amines .
Biochemical Pathways
The compound is involved in the synthesis of Boc derivatives of amino acids . The process involves the formation of a transient charged carbamate as the plausible intermediate . This selective transprotection has enabled the development of a robust stereoselective methodology for the preparation of both enantiomers of 2-azanorbornane-3-exo-carboxylates by highly asymmetric aza-Diels–Alder reactions .
Pharmacokinetics
The compound’s molecular weight is 3524253 g/mol , which may influence its absorption, distribution, metabolism, and excretion in the body.
Result of Action
The compound’s action results in the effective promotion of the exocyclic N–C hydrogenolysis of tertiary amines . This leads to the formation of Boc derivatives of amino acids , which are crucial in various biochemical processes.
Action Environment
The conditions of the reactions have been studied to optimize and individualize the process of synthesizing boc derivatives of amino acids .
Properties
IUPAC Name |
benzyl (2S)-5-(dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O5/c1-19(2,3)26-18(24)20-15(11-12-16(22)21(4)5)17(23)25-13-14-9-7-6-8-10-14/h6-10,15H,11-13H2,1-5H3,(H,20,24)/t15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUAXRJKHHACRHI-HNNXBMFYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)N(C)C)C(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)N(C)C)C(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.